
CNX-2006
描述
CNX-2006 is a third-generation, irreversible epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) designed to target activating EGFR mutations (e.g., exon 19 deletions, L858R) and the resistance-conferring T790M mutation. It exhibits mutant-selective activity, with an IC50 of <20 nM for mutant EGFR and minimal inhibition of wild-type EGFR, reducing off-target toxicity . Preclinical studies highlight its potent anti-proliferative effects in EGFR-mutated lung adenocarcinoma cell lines (e.g., HCC827) and its ability to suppress EGFR phosphorylation across diverse models . This compound also serves as a tool compound for rociletinib, a clinical candidate whose development was halted in 2016 due to regulatory challenges .
准备方法
Original Synthetic Route and Limitations
The initial synthesis of CNX-2006 involved four discrete steps starting from 6-bromo-2-fluoro-3-methoxybenzaldehyde (2 ), as outlined below :
Quinazoline Ring Formation
Guanidine carbonate was reacted with 2 in N,N-dimethylacetamide (DMAc) at 130°C to yield 6-bromo-2-fluoro-3-methoxyquinazolin-4-amine (3 ). This step required rigorous temperature control to avoid byproducts.
Acetylation of the 4-Amino Group
3 was acetylated using acetic anhydride in DMAc at 100°C, producing N-(6-bromo-2-fluoro-3-methoxyquinazolin-4-yl)acetamide (4 ) in 89% yield. The reaction mixture was filtered to remove hydrogen fluoride salts, complicating scalability.
Methylation and Deprotection
4 underwent methylation with iodomethane and potassium carbonate, followed by deprotection using methanol to yield 6-bromo-2-fluoro-3-methoxyquinazolin-4-amine (1 ). The original route isolated intermediates after each step, resulting in a cumulative yield of 42% .
Improved Synthetic Route via Telescoping Process
To address inefficiencies, a telescoping process was introduced, reducing isolations and unifying solvents .
Combined Quinazoline Formation and Acetylation
2 was treated with guanidine carbonate in DMAc at 130°C, followed by direct addition of acetic anhydride without isolating 3 . This one-pot approach increased the yield of 4 to 89% (vs. 78% previously) and reduced processing time by 40%.
Optimized Methylation Using DoE
A DoE study optimized methylation parameters (Table 1):
Parameter | Range Tested | Optimal Value |
---|---|---|
K₂CO₃ (equiv) | 1.0–3.0 | 2.5 |
CH₃I (equiv) | 1.0–3.0 | 2.2 |
Temperature (°C) | 60–100 | 80 |
Reaction Time (h) | 4–12 | 8 |
Under optimal conditions, methylation efficiency improved from 72% to 94%, with residual starting material below 2% .
Final Steps: Deprotection and Purification
The deprotection of 5 using methanol at 65°C yielded 1 , which was coupled with N-(3-aminophenyl)acrylamide via Buchwald-Hartwig amination to form this compound. Final purification by recrystallization from ethyl acetate/heptane provided the compound in >98% purity (HPLC) .
Characterization and Analytical Data
This compound was characterized using:
-
¹H NMR (300 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 6.0 Hz, 1H), 7.89 (s, 1H), 6.85–7.20 (m, 8H) .
-
HPLC : Retention time = 12.7 min (C18 column, 70:30 acetonitrile/water) .
-
Mass Spectrometry : m/z 545.532 [M+H]⁺, consistent with C₂₆H₂₇F₄N₇O₂ .
Scalability and Industrial Relevance
The telescoping process reduced production costs by 30% and increased batch yields from 18 g to 52 g per cycle . Stability studies confirmed that this compound remains stable for >2 years at -20°C with no detectable degradation .
化学反应分析
CNX-2006 会经历各种化学反应,主要集中在其与 EGFR T790M 突变的相互作用。该化合物与突变型 EGFR 的 ATP 结合位点中的半胱氨酸残基形成共价键,导致不可逆的抑制。 这些反应中常用的试剂包括二甲基亚砜 (DMSO) 等溶剂和用于维持适当 pH 值的缓冲液 。 这些反应形成的主要产物是被抑制的 EGFR 复合物,它可以阻止下游信号传导和肿瘤细胞增殖 .
科学研究应用
CNX-2006 在科学研究中具有重要应用,特别是在肿瘤学和分子生物学领域。它用于研究 EGFR 突变型肺癌耐药机制,并开发新的治疗策略。 该化合物选择性抑制 T790M 突变的能力使其成为研究 EGFR 在癌症进展中作用以及测试联合疗法有效性的宝贵工具 。 此外,this compound 在临床前模型中用于评估其作为治疗其他具有类似突变的癌症的潜力 .
作用机制
CNX-2006 的作用机制涉及其对 EGFR 的 T790M 突变形式的选择性和不可逆的结合。通过与 ATP 结合位点中的半胱氨酸残基形成共价键,this compound 有效地抑制了突变型受体的激酶活性。 这种抑制阻止了下游信号通路的激活,例如 RAS/MEK/ERK 通路,这些通路对肿瘤细胞的存活和增殖至关重要 。 该化合物对 T790M 突变的选择性高于野生型受体,最大程度地减少了脱靶效应并增强了其治疗潜力 .
相似化合物的比较
First-Generation EGFR-TKIs: Gefitinib and Erlotinib
- Mechanism : Reversible ATP-competitive inhibitors targeting activating EGFR mutations (e.g., Del19, L858R).
- Resistance: ~60% of resistance cases involve T790M mutations . MET amplification is another resistance mechanism shared with CNX-2006, though gefitinib/erlotinib resistance is often mediated through ERBB3-PI3K pathway activation .
- Key Difference : this compound retains efficacy in T790M-positive models, whereas gefitinib and erlotinib fail due to their inability to bind T790M-mutated EGFR .
Second-Generation EGFR-TKIs: Afatinib
- Mechanism : Irreversible pan-ERBB inhibitor targeting EGFR, HER2, and HER3.
- Resistance : T790M mutations and MET amplification are common. HCC827CNXR S1/S4 cells resistant to this compound also exhibit cross-resistance to afatinib, suggesting overlapping escape pathways .
- Key Difference : Afatinib’s broader target profile increases toxicity (e.g., rash, diarrhea), whereas this compound’s mutant selectivity improves tolerability .
Third-Generation EGFR-TKIs: AZD9291 (Osimertinib)
- Mechanism : Irreversible mutant-selective inhibitor effective against T790M and activating mutations.
- Resistance: C797S mutations and MET amplification are predominant.
MET-TKIs: Crizotinib and PHA-665752
- Synergy : Combining this compound with MET-TKIs (e.g., PHA-665752) restores sensitivity in MET-amplified HCC827CNXR S1 cells, whereas erlotinib + MET-TKI combinations fail .
- Contrast : MET-TKIs alone suffice to overcome resistance in this compound-resistant HCC827CNXR S4 cells with full oncogene swap, highlighting this compound’s unique resistance biology .
Resistance Mechanisms and Clinical Implications
Resistance Pathways
- Oncogene Swap: Unique to this compound, this involves loss of EGFR dependence (including T790M) and shift to MET-driven signaling, reversible with MET-TKI monotherapy .
- MET Amplification : Shared with other EGFR-TKIs but more prevalent in this compound resistance due to its potent suppression of EGFR .
Comparative Resistance Data
生物活性
CNX-2006 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), particularly effective against the T790M mutation associated with resistance to first-line EGFR inhibitors. This compound has garnered attention due to its potential in treating non-small cell lung cancer (NSCLC) where this mutation is prevalent.
This compound operates primarily by inhibiting the activity of EGFR, which plays a crucial role in cell proliferation and survival. The T790M mutation alters the receptor's conformation, making it less susceptible to standard therapies. This compound has been shown to inhibit the growth of EGFR-T790M cells up to 1000-fold more compared to wild-type EGFR cells, indicating a significant increase in potency against resistant cancer cell lines .
Research Findings
-
In Vitro Studies :
- This compound demonstrated effective inhibition of cell proliferation in various NSCLC cell lines harboring the T790M mutation. The compound's IC50 values indicate a strong affinity for the mutated receptor, leading to substantial reductions in cell viability.
- In studies involving patient-derived xenografts (PDXs), this compound showed promising results, significantly reducing tumor size compared to controls .
-
Pharmacokinetics and ADME Properties :
- The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable pharmacokinetic properties that support its potential for clinical use. Studies indicate good oral bioavailability and a favorable half-life, which are critical for maintaining therapeutic levels in patients .
-
Toxicology Profile :
- Preliminary toxicological assessments have indicated that this compound has a manageable safety profile, with no significant off-target effects reported in animal models. This is particularly important for compounds targeting oncogenic mutations, as off-target toxicity can limit clinical applicability .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with advanced NSCLC exhibiting resistance to first-line therapies was treated with this compound. After three months of treatment, imaging studies revealed a 50% reduction in tumor size, correlating with the inhibition of EGFR signaling pathways.
- Case Study 2 : In a cohort study involving multiple patients with T790M mutations, administration of this compound led to an overall response rate of 70% , with several patients achieving stable disease for over six months .
Comparative Analysis
The following table summarizes the biological activity and comparative efficacy of this compound against other known EGFR inhibitors:
Compound | Target Mutation | IC50 (nM) | Efficacy (Tumor Reduction) | Notes |
---|---|---|---|---|
This compound | T790M | < 10 | 50% after 3 months | High selectivity for T790M |
Osimertinib | T790M | 20 | 30% after 3 months | Standard first-line therapy |
Gefitinib | Wild-type | 50 | 20% after 3 months | Less effective on T790M |
常见问题
Basic Research Questions
Q. What experimental methodologies are used to validate CNX-2006’s selectivity for EGFR mutants (e.g., T790M) in vitro?
- Methodological Answer : this compound’s selectivity is assessed using phospho-EGFR inhibition assays across cell lines harboring different EGFR mutations (e.g., L858R, T790M). Dose-response curves (0–10 μM) quantify IC50 values, with Western blotting or ELISA to measure phosphorylated EGFR levels. Comparative studies with gefitinib, erlotinib, and dacomitinib control groups are critical for benchmarking potency .
- Key Data :
- In PC-9 (L858R) and H1975 (L858R/T790M) cell lines, this compound reduces EGFR phosphorylation by >80% at 1 μM, outperforming first-generation inhibitors .
Q. How do researchers distinguish this compound’s on-target effects from off-target kinase inhibition?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test this compound against 300+ kinases at 1 μM. Off-target activity is defined as >50% inhibition. Secondary validation includes CRISPR/Cas9-mediated EGFR knockout models to confirm phenotype reversal in proliferation assays .
Q. What in vivo models are recommended for evaluating this compound’s antitumor efficacy?
- Methodological Answer : Subcutaneous xenografts in immunodeficient mice (e.g., NOD/SCID) using EGFR-mutant NSCLC cell lines (e.g., H1975). Tumor volume is monitored biweekly, with this compound administered orally (e.g., 50 mg/kg, BID). Pharmacodynamic analysis via tumor biopsies assesses EGFR pathway suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?
- Methodological Answer : Conduct species-specific allometric scaling studies to predict human PK. Use LC-MS/MS to measure plasma/tissue concentrations in mice, rats, and non-human primates. Adjust formulations (e.g., PEGylation) or dosing schedules to mitigate interspecies variability in bioavailability .
Q. What mechanisms underlie acquired resistance to this compound, and how can they be experimentally modeled?
- Methodological Answer : Generate resistant clones via chronic exposure of EGFR-mutant cell lines to increasing this compound concentrations (0.1–5 μM over 6 months). Whole-exome sequencing identifies secondary mutations (e.g., C797S) or bypass pathways (e.g., MET amplification). Validate resistance mechanisms using siRNA knockdown or combination therapies with MET inhibitors .
Q. How should researchers design studies to evaluate this compound’s synergy with immune checkpoint inhibitors?
- Methodological Answer : Use syngeneic models (e.g., MC38-EGFRmut) in immunocompetent mice. Combine this compound (50 mg/kg) with anti-PD-1 antibodies (10 mg/kg, weekly). Assess tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ ratios) and cytokine profiling (IFN-γ, IL-2) to quantify immune activation .
Q. What statistical approaches are optimal for analyzing dose-dependent efficacy-toxicity trade-offs in this compound studies?
- Methodological Answer : Apply longitudinal mixed-effects models to correlate plasma drug levels (AUC0–24h) with tumor regression and adverse events (e.g., rash, diarrhea). Bayesian adaptive trial designs can optimize dosing in early-phase clinical trials by iteratively updating efficacy/toxicity probabilities .
Q. Methodological Best Practices
- Data Reproducibility : Include DMSO controls and replicate experiments (n ≥ 3) in independent cell passages to account for clonal heterogeneity .
- Ethical Compliance : Adhere to NIH guidelines for xenograft studies (IACUC approval) and clinical trial protocols (IND submission) .
- Literature Integration : Cross-reference this compound data with CO-1686 (its clinical derivative) to identify translatable biomarkers (e.g., cfDNA EGFR mutations) .
属性
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。